molecular formula C7H12O4<br>OC(CH3)OCH2CH(CH3)OC(CH3)O<br>C7H12O4 B008362 Propylene glycol diacetate CAS No. 623-84-7

Propylene glycol diacetate

Cat. No. B008362
CAS RN: 623-84-7
M. Wt: 160.17 g/mol
InChI Key: MLHOXUWWKVQEJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of propylene glycol diacetate involves catalytic processes that convert propylene oxide into valuable esters. One method employs a green chemistry approach, using a Mg-Al composite to catalyze the reaction between propylene oxide and acetic anhydride, yielding propylene glycol diacetate with high selectivity under optimized conditions (Hu, 2007). This process stands out for its atomic economy, eliminating the need for extra reactants and avoiding by-product formation.

Molecular Structure Analysis

The molecular structure of propylene and its derivatives, including propylene glycol diacetate, is foundational to understanding their chemical behavior. Detailed studies using isotopic species and microwave spectra have elucidated the molecular dimensions and bonding configurations of propylene, providing a basis for understanding the reactivity and properties of its derivatives (Lide & Christensen, 1961).

Chemical Reactions and Properties

Propylene glycol is involved in several key reactions, particularly in the food flavoring industry, where it reacts under acidic or basic conditions with components to form new compounds such as acetals, ketals, and esters. These reactions are significant for the stability and sensory qualities of food flavorings (Elmore, Dodson, & Mottram, 2014).

Physical Properties Analysis

The physical properties of propylene glycol diacetate and related compounds influence their application in various industries. For instance, gel polymer electrolytes containing triethylene glycol diacetate demonstrate high ionic conductivity and stable electrochemical properties, making them suitable for use in lithium-ion batteries (Fan et al., 2014).

Chemical Properties Analysis

The chemical properties of propylene glycol diacetate, including its reactivity and stability, are crucial for its applications. The stabilization of aldehydes as propylene glycol acetals showcases the compound's ability to form stable structures under certain conditions, which is beneficial for industrial processes and product formulation (Sharma, Nagarajan, & Gurudutt, 1998).

Safety And Hazards

When handling propylene glycol diacetate, it is recommended to avoid open flames and use a closed system and ventilation above 86°C . It should be handled in a well-ventilated place, and suitable protective clothing should be worn to avoid contact with skin and eyes . The formation of dust and aerosols should be avoided, and non-sparking tools should be used .

properties

IUPAC Name

2-acetyloxypropyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-5(11-7(3)9)4-10-6(2)8/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHOXUWWKVQEJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044827
Record name Propylene glycol diacetate
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Molecular Weight

160.17 g/mol
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Physical Description

Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID., Colourless liquid; Very mild fruity acetic aroma
Record name 1,2-Propanediol, 1,2-diacetate
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Record name 1,2-Propylene diacetate
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Record name Propyleneglycol diacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1954/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

190 °C AT 762 MM HG, 190.00 to 191.00 °C. @ 760.00 mm Hg, 190 °C
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Flash Point

86 °C
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Solubility

VERY SOL IN WATER; SOL IN ETHYL ALCOHOL, ETHYL ETHER, 1.00E+05 mg/L @ 25 °C (exp), Solubility in water, g/100ml: 10 (good), Very slightly soluble in water, Soluble (in ethanol)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.059 AT 20 °C/4 °C, Relative density (water = 1): 1.06, 1.055-1.060 (20°)
Record name 1,2-PROPYLENE DIACETATE
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Vapor Density

Relative vapor density (air = 1): 1.0
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Vapor Pressure

0.57 [mmHg], Vapor pressure, Pa at 20 °C: 30
Record name 1,2-Propylene diacetate
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Product Name

Propylene glycol diacetate

CAS RN

623-84-7
Record name Propylene glycol diacetate
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Record name Propylene glycol diacetate [NF]
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Record name Propylene glycol diacetate
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Record name 1,2-Propanediol, 1,2-diacetate
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Record name Propane-1,2-diyl diacetate
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Record name PROPYLENE GLYCOL DIACETATE
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Melting Point

-31 °C
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Synthesis routes and methods I

Procedure details

15.1 g of the catalyst prepared in EXAMPLE 1 was packed in a stainless steel reactor (2.5 cm×12 cm) provided with a thermocouple imbedded in the catalyst bed. The catalyst was heated at 290° C. A gaseous mixture consisting of, by volume, 72.4% propylene, 25.1% glacial acetic acid and 2.5% oxygen was passed through the heated catalyst at a pressure of 110 psig and a contact time of three seconds. The reactor effluent was passed through three traps connected in series; one cooled with ice water and two traps held at dry-ice temperature. The liquid condensates were combined and analyzed for esters and free acetic acid (by alkaline titration and gas chromatography). The vent gases were analyzed by gas chromatography for propylene, oxygen and carbon oxides. The analyses showed that allyl acetate was produced along with small amounts of 1,2-diacetoxypropane, γ-valerolactone and isopropyl acetate.
[Compound]
Name
carbon oxides
Quantity
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reactant
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Name
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15.1 g
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[Compound]
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Synthesis routes and methods II

Procedure details

Propylene and oxygen were introduced, in the manner described in Example 1, into a solution of 500 ml glacial acetic acid and 50 ml acetic anhydride containing 2 g aluminum acetate and 2 g cupric chloride. The contents were then heated to approximately 150°C. After cooling and release of pressure, the contents were subjected to distillation. 30.6 g propylene glycol diacetate were obtained.
Quantity
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[Compound]
Name
cupric chloride
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

2 g silicon tetrachloride were dissolved together with 2 g cuprous chloride and 2 g cupric chloride in 500 ml glacial acetic acid and 50 ml acetic anhydride. This solution was saturated with propylene and with compressed air at 40 atmospheres, and then heated to 160°C. Distillation resulted in the preparation of 4.6 g propylene glycol diacetate.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric chloride
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
50 mL
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Reaction Step Two

Synthesis routes and methods IV

Procedure details

2 g phosphorus trichloride and 2 g phosphorus pentachloride were dissolved with 2 g cupric chloride in 500 ml glacial acetic acid and 50 ml acetic anhydride and then further treated a described in Example 4. 5.2 g propylene glycol diacetate were obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric chloride
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

A 1-liter flask is charged with 3000 mol. wt. polyether triol (200 g, PO/EO copolymer having about 15 wt. % internal oxyethylene content; a flex-slab polyol), acetic anhydride (500 g), and zinc chloride (35 g). The mixture is heated to 140° C. for 7 h. Propylene glycol diacetate is isolated by distillation in 80% yield.
[Compound]
Name
polyether triol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxyethylene
Quantity
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[Compound]
Name
polyol
Quantity
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500 g
Type
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35 g
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
254
Citations
R Hashitani, H Matsui, S Koda… - Bulletin of the Chemical …, 1988 - journal.csj.jp
… The sound velocities of triacetin and propylene glycol diacetate were measured by means … triacetin (hereafter abbreviated as TAT) and propylene glycol diacetate (PGA), will be reported…
Number of citations: 3 www.journal.csj.jp
GL Wang, YY Zhang, J Zhang, KH Ding… - Journal of Applied …, 2017 - Wiley Online Library
… In this study, poly(propylene glycol diacetate)s (PPGDAs) with different molecular weights were obtained by the esterification reaction of poly(propylene glycol) and acetic anhydride. We …
Number of citations: 4 onlinelibrary.wiley.com
JF Kennedy, AJ Griffiths, K Philp, DL Stevenson… - Carbohydrate …, 1989 - Elsevier
… Synthesis of propylene glycol diacetate Propylene glycol diacetate was synthesised by refluxing propylene glycol (25 ml) with saturated sodium acetate (10 ml) and acetic anhydride (75 …
Number of citations: 18 www.sciencedirect.com
X Zhao, N Sun, S Wang, F Li… - Industrial & engineering …, 2008 - ACS Publications
… with PG to 1,2-propylene glycol acetate, the reaction of zinc acetate with PG to 1,2-propylene glycol acetate, and the reaction of acetic acid with PG to 1,2-propylene glycol diacetate. A …
Number of citations: 53 pubs.acs.org
M Orawiec, M Kaczorowski, G Rokicki - Journal of colloid and interface …, 2018 - Elsevier
Shear thickening fluids have found many applications in energy damping materials such as sports guards and liquid body armors. Therefore, an additive which could tailor the dilatant …
Number of citations: 9 www.sciencedirect.com
B Hubner, K Geibel, J Angerer - Fresenius' journal of analytical chemistry, 1992 - Springer
… -ethoxy-2-propyl acetate; * butylbenzene; 6 diethylene glycol dimethyl ether; 7 lbutoxy-2-propanol; 8 3-ethoxy-l-propanol; 9 diethylene glycol diethyl ether; 10 propylene glycol diacetate; …
Number of citations: 13 link.springer.com
M Vermorel - Annales de Biologie Animale, Biochimie, Biophysique, 1970 - cabdirect.org
… Those given propylene glycol diacetate retained 3% less … propylene glycol diacetate. Relative net energy values were 100 and 106 per g for dry starch and propylene glycol diacetate, …
Number of citations: 0 www.cabdirect.org
A Scheman, K Roszko - Dermatitis®, 2018 - journals.lww.com
… Propylene glycol diacetate substitutes the hydroxyl group at positions 1 and 2 forming an ester, whereas PG monostearate substitutes 1 hydroxyl group at position 1 with a fatty acid …
Number of citations: 4 journals.lww.com
S Horstmann, H Gardeler, K Fischer… - Journal of Chemical & …, 2001 - ACS Publications
… P−x data for eight binary systems as well as pure-component vapor pressures for the components cis-1-chloropropene, trans-1-chloropropene, and 1,2-propylene glycol diacetate were …
Number of citations: 23 pubs.acs.org
M Myers, C White, L Stalker, B Pejcic… - … Geoscience Conference & …, 2013 - earthdoc.org
… propylene glycol diacetate and triacetin in single-well chemical tracer test. 12 kg of PGDA and 10 kg of propylene glycol diacetate … profiles for propylene glycol diacetate and one of its …
Number of citations: 0 www.earthdoc.org

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